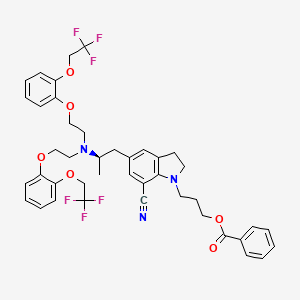
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction is highly regioselective and efficient, making it a popular method for synthesizing 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst, such as copper(I) iodide, under mild conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved safety, and higher yields. The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In the case of its potential anticonvulsant activity, the compound is believed to modulate the activity of sodium channels, prolonging their inactive state and thereby reducing neuronal excitability . This mechanism is similar to that of other triazole-based anticonvulsants, such as rufinamide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rufinamide: An anticonvulsant drug with a similar triazole structure.
Tazobactam: A β-lactamase inhibitor used in combination with antibiotics.
Cefatrizine: An antibiotic with a triazole moiety.
Uniqueness
Ethyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-difluorobenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Eigenschaften
CAS-Nummer |
869501-51-9 |
|---|---|
Molekularformel |
C12H11F2N3O2 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
ethyl 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C12H11F2N3O2/c1-2-19-12(18)11-7-17(16-15-11)6-8-9(13)4-3-5-10(8)14/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
AKTZESRUXGGXDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(N=N1)CC2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)




![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)




![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)

